molecular formula C10H5ClF3N B6161356 4-chloro-5-(trifluoromethyl)quinoline CAS No. 1924363-59-6

4-chloro-5-(trifluoromethyl)quinoline

Cat. No. B6161356
CAS RN: 1924363-59-6
M. Wt: 231.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-5-(trifluoromethyl)quinoline is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs . It is the intermediate formed during the synthesis of quinoline derivatives .


Synthesis Analysis

The synthesis of 4-chloro-5-(trifluoromethyl)quinoline involves various methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . A detailed analysis of the synthesis process can be found in the referenced literature .


Molecular Structure Analysis

The molecular formula of 4-chloro-5-(trifluoromethyl)quinoline is C10H5ClF3N . Its molecular weight is 231.60 . More details about its molecular structure can be found in the referenced sources .


Chemical Reactions Analysis

The chemical reactions involving 4-chloro-5-(trifluoromethyl)quinoline are complex and involve various steps. For instance, it has been used in the synthesis of (4-substituted phenyl-1-piperazinyl) alkyl 2-aminobenzoates . More details about its chemical reactions can be found in the referenced literature .


Physical And Chemical Properties Analysis

4-Chloro-5-(trifluoromethyl)quinoline is a solid substance with an off-white appearance . It is soluble in chloroform . Its melting point ranges from 69 to 71 °C .

Mechanism of Action

While the exact mechanism of action of 4-chloro-5-(trifluoromethyl)quinoline is not fully understood, it is known that many synthetic quinolines exhibit antibacterial, antineoplastic, and antiviral activities . It is also used as a reagent in the preparation of piperazinylquinolines as breast cancer inhibitors .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to use personal protective equipment, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .

Future Directions

The future directions of 4-chloro-5-(trifluoromethyl)quinoline research are promising. It is expected to find more applications in medicine, electronics, agrochemicals, and catalysis . The growing interest in fluorinated derivatives of quinolines stimulates research studies aimed at the development of novel methods of synthesis, studying the reactivity of fluorinated quinolines, and their plausible practical applications .

properties

{ "Design of the Synthesis Pathway": "The synthesis of 4-chloro-5-(trifluoromethyl)quinoline can be achieved through a multi-step process involving the reaction of various starting materials.", "Starting Materials": [ "2-chloro-5-nitrobenzonitrile", "trifluoroacetic acid", "sodium hydroxide", "acetic anhydride", "ammonium chloride", "sodium methoxide", "acetic acid", "ethanol" ], "Reaction": [ "Step 1: Reduction of 2-chloro-5-nitrobenzonitrile with sodium hydroxide and ethanol to yield 2-chloro-5-aminobenzonitrile", "Step 2: Reaction of 2-chloro-5-aminobenzonitrile with trifluoroacetic acid and acetic anhydride to yield 2-chloro-5-(trifluoromethyl)benzonitrile", "Step 3: Cyclization of 2-chloro-5-(trifluoromethyl)benzonitrile with ammonium chloride and sodium methoxide in acetic acid to yield 4-chloro-5-(trifluoromethyl)quinoline" ] }

CAS RN

1924363-59-6

Molecular Formula

C10H5ClF3N

Molecular Weight

231.6

Purity

95

Origin of Product

United States

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